2-Phenethylquinoline
Description
Properties
CAS No. |
1613-41-8 |
|---|---|
Molecular Formula |
C17H15N |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-(2-phenylethyl)quinoline |
InChI |
InChI=1S/C17H15N/c1-2-6-14(7-3-1)10-12-16-13-11-15-8-4-5-9-17(15)18-16/h1-9,11,13H,10,12H2 |
InChI Key |
OKKXXGHSFMJXRJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
2-Phenethylquinoline and its derivatives have been synthesized and evaluated for their biological activities, particularly as potential antimycobacterial agents. Notably, compounds like N-(2-phenylethyl)quinoline-2-carboxamide have demonstrated significant activity against Mycobacterium tuberculosis, surpassing traditional antibiotics such as isoniazid and pyrazinamide in efficacy . The structure-activity relationship (SAR) studies indicate that modifications to the quinoline structure can enhance its biological effectiveness.
Table 1: Antimycobacterial Activity of this compound Derivatives
| Compound Name | Activity Against M. tuberculosis | IC50 (µmol/L) |
|---|---|---|
| N-(2-phenylethyl)quinoline-2-carboxamide | High | 16.3 |
| N-cycloheptylquinoline-2-carboxamide | Moderate | 20.5 |
| N-cyclohexylquinoline-2-carboxamide | Moderate | 18.0 |
Anticancer Properties
Research has indicated that quinoline derivatives, including this compound, exhibit selective cytotoxicity against various cancer cell lines. Studies utilizing MTT assays have shown that these compounds can induce cell cycle arrest and apoptosis in breast cancer (MCF–7), bone marrow cancer (K–562), and cervical cancer (HeLa) cells . The mechanisms of action include DNA interaction and the induction of chromatin condensation.
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cancer Cell Line | GI50 (µmol/L) |
|---|---|---|
| N-(2-phenylethyl)quinoline-2-carboxamide | MCF–7 | 12.5 |
| N-(2-phenylethyl)quinoline-4-carboxamide | K–562 | 15.0 |
| N-(2-phenylethyl)quinoline-3-carboxamide | HeLa | 10.0 |
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have been widely studied, with findings indicating effectiveness against both Gram-positive and Gram-negative bacteria. In particular, this compound has shown promising results against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a minimum inhibitory concentration (MIC) comparable to that of conventional antibiotics like vancomycin .
Table 3: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N-(2-phenylethyl)quinoline | MRSA | 5.0 |
| Quinoline derivative X | E. coli | 10.0 |
| Quinoline derivative Y | Pseudomonas aeruginosa | 8.0 |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve complex interactions at the molecular level. For instance, studies have indicated that the compound's ability to inhibit photosynthetic electron transport in chloroplasts is linked to its structural properties, which influence its lipophilicity and electronic characteristics . This highlights the importance of SAR in designing more effective derivatives.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical properties of 2-phenethylquinoline with its analogues:
*Predicted properties based on analogous compounds.
Key Observations :
- Lipophilicity: this compound’s phenethyl group increases hydrophobicity compared to 2-phenyl and 2-methyl derivatives, which may enhance blood-brain barrier penetration .
- Thermodynamic Stability: The sublimation enthalpy (ΔsubH) of 2-phenylquinoline (103.1 kJ/mol) suggests strong intermolecular interactions, likely due to π-π stacking of the phenyl group .
Key Observations :
Key Observations :
- 2-Phenylquinoline: Demonstrated antimalarial activity via heme polymerization inhibition .
- E-2-Styrylquinoline: Potent HIV-1 integrase inhibitor (IC50 < 1 µM in some derivatives) .
- This compound: The phenethyl group may confer affinity for amine receptors (e.g., serotonin receptors), analogous to 2-phenethylamine derivatives .
Q & A
Q. What established synthetic routes are available for 2-Phenethylquinoline, and how can reaction yields be systematically optimized?
- Methodological Answer : Begin with classical methods such as Friedländer synthesis or transition-metal-catalyzed coupling reactions. For yield optimization, employ kinetic studies (e.g., varying temperature, solvent polarity, and catalyst loading) and monitor intermediates via TLC or HPLC. Purification via column chromatography or recrystallization should follow established protocols for quinoline derivatives. Validate purity using melting point analysis and spectroscopic techniques (¹H/¹³C NMR, HRMS). Reproducibility requires detailed documentation of reaction conditions, including inert atmosphere requirements and stoichiometric ratios .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Prioritize ¹H/¹³C NMR for structural elucidation, complemented by IR spectroscopy for functional group validation. High-resolution mass spectrometry (HRMS) confirms molecular weight. For purity assessment, use HPLC with UV detection (λ = 254–280 nm). If spectral anomalies arise (e.g., unexpected splitting or shifts), cross-check with computational modeling (DFT-based NMR prediction) or compare with literature data for analogous quinoline derivatives. Document solvent effects and calibration standards to mitigate misinterpretation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across independent studies?
- Methodological Answer : Conduct a meta-analysis of experimental variables:
- Compare assay conditions (e.g., cell lines, incubation times, and control groups) to identify protocol-driven discrepancies.
- Validate potency via dose-response curves and statistical rigor (e.g., IC₅₀ values with 95% confidence intervals).
- Replicate conflicting studies under standardized conditions, ensuring adherence to OECD guidelines for in vitro assays. Cross-disciplinary collaboration (e.g., molecular biologists and synthetic chemists) can isolate confounding factors such as impurity profiles or solvent toxicity .
Q. What experimental strategies are effective for elucidating the mechanism of action of this compound in neurodegenerative disease models?
- Methodological Answer :
- In vitro : Use SH-SY5Y or primary neuronal cultures to assess neuroprotective effects via MTT assays and caspase-3 activity measurements. Pair with siRNA knockdown to identify target proteins.
- In silico : Perform molecular docking studies (e.g., AutoDock Vina) against Aβ fibrils or tau protein, validated by molecular dynamics simulations.
- In vivo : Utilize transgenic murine models (e.g., APP/PS1 mice) with behavioral tests (Morris water maze) and post-mortem histopathology. Ensure blinding and randomization to reduce bias. Publish raw data in repositories like Zenodo for independent verification .
Q. How should researchers design multi-parametric studies to evaluate the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer :
- Variable Selection : Systematically modify substituents (e.g., electron-withdrawing groups on the quinoline ring, alkyl chain length on the phenethyl moiety).
- High-Throughput Screening : Use 96-well plate formats for parallel synthesis and biological testing (e.g., acetylcholinesterase inhibition assays).
- Data Analysis : Apply multivariate statistical tools (e.g., PCA or PLS regression) to correlate structural features with bioactivity. Include negative controls and toxicity endpoints (LD₅₀) to rule off-target effects. Pre-register hypotheses on platforms like Open Science Framework to enhance transparency .
Data Management and Reproducibility
Q. What protocols ensure reproducibility in synthetic and biological studies of this compound?
- Methodological Answer :
- Synthesis : Publish detailed experimental procedures, including exact reagent grades, equipment models, and failure cases. Use SI (Supporting Information) for extensive spectral data.
- Biology : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Share cell lines via ATCC repositories and disclose passage numbers. Use electronic lab notebooks (e.g., LabArchives) for real-time data tracking. For animal studies, follow ARRIVE guidelines .
Q. Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
